molecular formula C8H11N3O3 B2965070 Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate CAS No. 105866-42-0

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate

Cat. No.: B2965070
CAS No.: 105866-42-0
M. Wt: 197.194
InChI Key: IIBDMGZNIZKUMU-AATRIKPKSA-N
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Description

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a multifunctional organic compound characterized by a conjugated enoate backbone with amino, cyano, and oxo substituents. Its molecular structure (C₈H₁₁N₃O₃) features a pent-2-enoate core, where the 3- and 5-positions are substituted with amino groups, the 2-position with a cyano group, and the 5-position with a ketone. Notably, the compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis .

Properties

IUPAC Name

ethyl (E)-3,5-diamino-2-cyano-5-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDMGZNIZKUMU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CC(=O)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CC(=O)N)/N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate typically involves the reaction of cyanoacetamide with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and amides.

  • Reduction: Reduction reactions typically result in the formation of amines and alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It may be used in the synthesis of pharmaceuticals and as a precursor for drug development.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Notable Features
Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate (Target) C₈H₁₁N₃O₃ Amino, cyano, oxo, ester Polar groups enhance solubility; potential for hydrogen bonding and nucleophilicity .
Ethyl 5,5,5-trifluoropent-2-enoate C₇H₉F₃O₂ Trifluoromethyl, ester, alkene Fluorine substituents increase metabolic stability and lipophilicity .
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate C₁₇H₁₄N₂O₅S Thiazolidinone, cyano, methoxy, ester Heterocyclic ring (thiazolidinone) may confer bioactivity; extended conjugation .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₂O₅ Alkyne, diphenyl, ethoxycarbonyloxy, ester Rigid alkyne and aromatic groups enhance thermal stability; bulky substituents .

Physicochemical Properties

  • Solubility: The target compound’s amino and oxo groups likely improve water solubility compared to the lipophilic trifluoromethyl () and diphenyl () derivatives.
  • Reactivity: The cyano group in the target and ’s compound may participate in nucleophilic additions, but the thiazolidinone ring in could stabilize intermediates . The alkyne in ’s compound enables click chemistry applications, unlike the enoate backbone of the target .

Electronic and Conformational Differences

  • Conjugation: The target’s enoate system allows for extended π-conjugation, while ’s alkyne introduces sp-hybridized carbons, altering electron distribution .
  • Crystallography : ’s compound shows distinct torsion angles (e.g., O4—C39—O5 = 127.00°), influencing packing efficiency compared to the target’s likely planar structure .

Biological Activity

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The presence of both amino and cyano groups allows for diverse interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C7H10N4O3\text{C}_7\text{H}_{10}\text{N}_4\text{O}_3

The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, impacting cell proliferation and survival.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved induction of apoptosis through the activation of caspase pathways and modulation of osteopontin levels .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. These compounds have been evaluated using quantitative structure–activity relationship (QSAR) models to predict their efficacy against bacterial strains .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; modulates caspase activity
AntimicrobialEffective against various bacterial strains; predicted using QSAR models
AntioxidantReduces oxidative stress; potential protective effects on cellular components

Case Study 1: Anticancer Evaluation

In vivo studies involving the sodium salt form of this compound demonstrated significant reduction in tumor volume in Ehrlich ascites carcinoma (EAC) models. The treatment resulted in increased expression of apoptotic markers such as caspase 3 and decreased levels of osteopontin, indicating a robust anticancer effect .

Case Study 2: Antimicrobial Screening

A comprehensive screening of related compounds revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria. This study utilized both in vitro assays and computational modeling to assess the effectiveness and predict possible mechanisms .

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